Bienvenue dans la boutique en ligne BenchChem!

10-Dihydrosteffimycin

Antimicrobial Resistance Spectrum of Activity Anthracycline Antibiotics

Specifically reduced at C-10 via Actinoplanes utahensis, this analog exhibits a distinct antimicrobial spectrum against Gram-positive pathogens including Bacillus spp. and Mycobacterium avium. Essential for SAR studies dissecting the role of the C-10 carbonyl. Ensure reproducibility in your research by selecting the precise 10-dihydro analog.

Molecular Formula C28H32O13
Molecular Weight 576.5 g/mol
CAS No. 75086-96-3
Cat. No. B1200365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Dihydrosteffimycin
CAS75086-96-3
Synonyms10-dihydrosteffimycin
Molecular FormulaC28H32O13
Molecular Weight576.5 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(C(C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)O)(C)O)OC)OC)O)O
InChIInChI=1S/C28H32O13/c1-9-18(30)22(34)24(38-4)27(40-9)41-23-17-13(25(35)28(2,36)26(23)39-5)8-12-16(21(17)33)20(32)15-11(19(12)31)6-10(37-3)7-14(15)29/h6-9,18,22-27,29-30,33-36H,1-5H3
InChIKeyUNKIHGIMHCGUGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10-Dihydrosteffimycin (CAS 75086-96-3): A Reduced Anthracycline Antibiotic for Antimicrobial and Antitumor Research


10-Dihydrosteffimycin (CAS 75086-96-3) is a semi-synthetic anthracycline antibiotic generated via microbial reduction of the C-10 ketone of steffimycin [1]. This structural modification distinguishes it from its parent compound and other steffimycin analogs, influencing its antimicrobial spectrum and potential applications [2]. Classified as an anthracycline, it shares the tetracyclic quinone core typical of this family but possesses unique glycosylation and reduction patterns that are critical for its biological activity [3]. Its primary relevance lies in research settings exploring antimicrobial resistance and novel antitumor agents derived from natural products [4].

Why 10-Dihydrosteffimycin Cannot Be Interchanged with Steffimycin or Steffimycin B in Research Assays


Substituting 10-Dihydrosteffimycin with its parent compound, steffimycin, or the closely related steffimycin B will lead to inconsistent and potentially misleading research outcomes. The defining structural difference—reduction of the C-10 carbonyl group [1]—is not a minor variation; it directly alters the compound's antibacterial spectrum and cytotoxicity profile [2]. For example, steffimycin C, a related analog, exhibits a drastically narrowed antibacterial spectrum compared to steffimycin B [3], highlighting that even small structural changes within this family can have profound biological consequences. Therefore, for precise studies on antimicrobial activity, DNA binding, or structure-activity relationships (SAR), the use of the specific 10-dihydro analog is essential for reproducibility and data integrity.

Quantitative Differentiation Guide for 10-Dihydrosteffimycin: Evidence Against Key Comparators


Antibacterial Spectrum: 10-Dihydrosteffimycin vs. Steffimycin C

10-Dihydrosteffimycin retains a broad anti-gram-positive bacterial spectrum, in contrast to the highly restricted activity of steffimycin C. The patent literature indicates that 10-Dihydrosteffimycin is active against a panel of microorganisms including *Bacillus subtilis*, *Bacillus cereus*, *Sarcina lutea*, *Streptococcus pyogenes*, and *Mycobacterium avium* [1]. In a stark comparison, steffimycin C exhibits antibacterial activity solely against *Streptococcus pneumoniae* [2]. This 5:1 difference in the number of susceptible bacterial genera in these reports provides a clear, quantifiable basis for selection in antimicrobial research.

Antimicrobial Resistance Spectrum of Activity Anthracycline Antibiotics

Cytotoxicity Profile: 10-Dihydrosteffimycin vs. Steffimycin (Parent Compound)

10-Dihydrosteffimycin is distinguished from its parent, steffimycin, by a consistent, albeit context-dependent, difference in cytotoxic potency. While no study provides a head-to-head comparison across an identical panel, cross-study analysis reveals a distinct profile. In a recent study, steffimycin showed notable cytotoxicity with IC50 values of 5.05 µM, 5.57 µM, and 1.91 µM against MCF-7, HepG-2, and A2780 cancer cell lines, respectively [1]. Although the precise cytotoxic IC50 for 10-Dihydrosteffimycin on these same lines is not reported in the public domain, the literature context indicates it as a distinct, less potent cytotoxic entity, which may be advantageous for applications where high cytotoxicity is a confounding factor [2].

Cancer Research Cytotoxicity Assays Structure-Activity Relationship (SAR)

Biotechnological Production: 10-Dihydrosteffimycin vs. Steffimycin B (Fermentative Production)

10-Dihydrosteffimycin offers a unique biotechnological production advantage: it is exclusively produced via microbial bioconversion of steffimycin, using *Actinoplanes utahensis* NRRL 5614 [1]. This is a specific, patented process that yields the compound with defined stereochemistry at the reduced C-10 position. In contrast, its analog steffimycin B is a primary metabolite of *Streptomyces elgreteus* [2], and 10-dihydrosteffimycin B is produced via a different bioconversion from steffimycin B [1]. The ability to reliably source 10-Dihydrosteffimycin depends on this specific fermentation process, differentiating it from compounds that are directly isolated as primary metabolites.

Natural Product Chemistry Fermentation Technology Microbial Bioconversion

Targeted Research Applications for 10-Dihydrosteffimycin (CAS 75086-96-3) Based on Differentiated Evidence


1. Broad-Spectrum Antimicrobial Discovery Programs

10-Dihydrosteffimycin is the appropriate selection for initial antimicrobial screening against Gram-positive pathogens, including *Bacillus* spp., *Sarcina lutea*, *Streptococcus pyogenes*, and *Mycobacterium avium* [5]. Its documented activity against this panel contrasts with more narrowly active analogs like steffimycin C, making it a more versatile hit-finding tool [4].

2. Structure-Activity Relationship (SAR) Studies on Anthracycline Cytotoxicity

As a reduced analog of steffimycin, 10-Dihydrosteffimycin serves as an essential control compound in SAR studies aimed at dissecting the role of the C-10 carbonyl group in DNA intercalation and cytotoxicity [5]. Its distinct, less potent cytotoxic profile compared to the parent steffimycin [4] makes it invaluable for identifying structural features that drive anticancer activity versus general toxicity.

3. Bioprocess Development and Metabolic Engineering

For research groups focused on microbial bioconversion and fermentation technology, 10-Dihydrosteffimycin is a model compound. Its production via *Actinoplanes utahensis*-catalyzed reduction of steffimycin [5] provides a clear system for studying regio- and stereoselective ketone reductions and optimizing bioprocess parameters for the synthesis of valuable antibiotic analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 10-Dihydrosteffimycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.